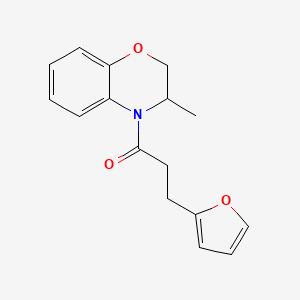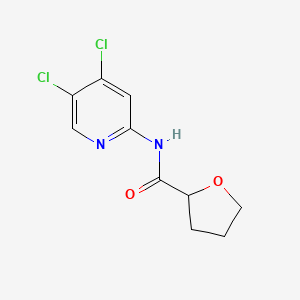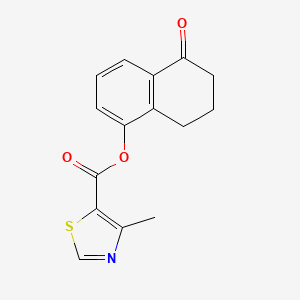![molecular formula C14H21NO2S B7586239 4-[1-(3-Methylphenyl)ethyl]-1,4-thiazepane 1,1-dioxide](/img/structure/B7586239.png)
4-[1-(3-Methylphenyl)ethyl]-1,4-thiazepane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(3-Methylphenyl)ethyl]-1,4-thiazepane 1,1-dioxide, commonly known as MTSET, is a chemical compound that has been widely used in scientific research. It belongs to the class of thiol-reactive compounds and is known for its ability to modify cysteine residues in proteins.
Mecanismo De Acción
MTSET modifies cysteine residues in proteins through the formation of a covalent bond between the thiazepine ring and the thiol group of cysteine. This modification can lead to changes in protein structure and function, and can be used to probe the role of specific cysteine residues in protein activity.
Biochemical and Physiological Effects:
MTSET can have a range of biochemical and physiological effects depending on the protein being modified. In some cases, MTSET modification can lead to changes in protein conformation, activity, or stability. In other cases, MTSET modification can lead to inhibition of protein function or disruption of protein-protein interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MTSET is its ability to specifically modify cysteine residues in proteins. This can be useful for studying the role of specific cysteine residues in protein function. However, one limitation of MTSET is that it can also modify other nucleophilic residues, such as lysine and histidine, which can complicate data interpretation.
Direcciones Futuras
There are many potential future directions for research with MTSET. One area of interest is the development of new thiol-reactive compounds with improved specificity and reactivity. Another area of interest is the use of MTSET in combination with other techniques, such as site-directed mutagenesis or protein crystallography, to gain a more complete understanding of protein structure and function. Additionally, MTSET could be used to study the effects of cysteine modifications in disease states, such as cancer or neurodegenerative disorders.
Métodos De Síntesis
MTSET can be synthesized through a multi-step process that involves the reaction of 3-methylbenzylamine with thionyl chloride to form 3-methylbenzyl chloride. This intermediate is then reacted with thiourea to form the thiazepine ring, which is subsequently oxidized to form the 1,1-dioxide. The final product is purified through recrystallization.
Aplicaciones Científicas De Investigación
MTSET has been widely used in scientific research for its ability to modify cysteine residues in proteins. It is commonly used as a tool to study protein structure and function, as well as to investigate protein-protein interactions. MTSET has also been used in studies of ion channels, transporters, and receptors.
Propiedades
IUPAC Name |
4-[1-(3-methylphenyl)ethyl]-1,4-thiazepane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-12-5-3-6-14(11-12)13(2)15-7-4-9-18(16,17)10-8-15/h3,5-6,11,13H,4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPWYNRUBIFFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)N2CCCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(3-Methylphenyl)ethyl]-1,4-thiazepane 1,1-dioxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Methoxymethyl)phenyl]-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone](/img/structure/B7586168.png)

![3-[(3S)-3-hydroxypyrrolidin-1-yl]-1-(4-methylphenyl)piperidin-2-one](/img/structure/B7586182.png)





![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 1-methylpyrrole-2-carboxylate](/img/structure/B7586196.png)

![7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7586231.png)
![4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide](/img/structure/B7586243.png)
![3-phenyl-7-[2-(1,2,4-triazol-1-yl)ethyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7586254.png)
![N-(5-cyanopyridin-2-yl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7586259.png)